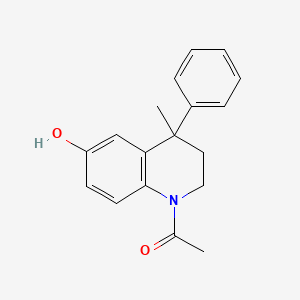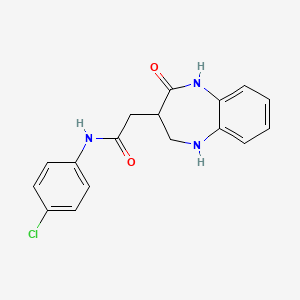![molecular formula C12H9N5O3 B14940130 3-[(E)-(3-methyl-1H-1,2,4-triazol-5-yl)diazenyl]-2H-chromene-2,4(3H)-dione](/img/structure/B14940130.png)
3-[(E)-(3-methyl-1H-1,2,4-triazol-5-yl)diazenyl]-2H-chromene-2,4(3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(3-METHYL-1H-1,2,4-TRIAZOL-5-YL)-1-DIAZENYL]-2H-CHROMENE-2,4(3H)-DIONE is a complex organic compound that features a chromene core linked to a triazole moiety via a diazenyl bridge.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3-METHYL-1H-1,2,4-TRIAZOL-5-YL)-1-DIAZENYL]-2H-CHROMENE-2,4(3H)-DIONE typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a one-pot reaction involving amidines, carboxylic acids, and hydrazines.
Diazenyl Bridge Formation: The diazenyl bridge is introduced by coupling the triazole derivative with a diazonium salt under controlled conditions.
Chromene Core Synthesis: The chromene core is synthesized through a cyclization reaction involving salicylaldehyde and an appropriate β-keto ester.
Final Coupling: The final step involves coupling the chromene core with the triazole-diazenyl intermediate under acidic conditions to yield the target compound.
Industrial Production Methods
Continuous flow reactors and environmentally benign solvents could be employed to enhance the efficiency and sustainability of the process .
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(3-METHYL-1H-1,2,4-TRIAZOL-5-YL)-1-DIAZENYL]-2H-CHROMENE-2,4(3H)-DIONE undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Ammonia, amines, thiols
Major Products
Oxidation: Corresponding oxides of the chromene and triazole moieties
Reduction: Reduced diazenyl derivatives
Substitution: Substituted triazole derivatives
Aplicaciones Científicas De Investigación
3-[2-(3-METHYL-1H-1,2,4-TRIAZOL-5-YL)-1-DIAZENYL]-2H-CHROMENE-2,4(3H)-DIONE has several scientific research applications:
Medicinal Chemistry: The compound is being investigated for its anticancer properties, particularly its ability to inhibit the proliferation of cancer cells.
Biological Studies: It is used in studies to understand the interaction of triazole derivatives with biological targets, such as enzymes and receptors.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials, such as dyes and photostabilizers.
Mecanismo De Acción
The mechanism of action of 3-[2-(3-METHYL-1H-1,2,4-TRIAZOL-5-YL)-1-DIAZENYL]-2H-CHROMENE-2,4(3H)-DIONE involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.
Chromene Derivatives: Compounds with a chromene core also show potential in medicinal chemistry, particularly as anticancer agents.
Uniqueness
3-[2-(3-METHYL-1H-1,2,4-TRIAZOL-5-YL)-1-DIAZENYL]-2H-CHROMENE-2,4(3H)-DIONE is unique due to its combination of a triazole ring, a diazenyl bridge, and a chromene core. This unique structure enhances its ability to interact with multiple biological targets, making it a versatile compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C12H9N5O3 |
|---|---|
Peso molecular |
271.23 g/mol |
Nombre IUPAC |
3-[(5-methyl-1H-1,2,4-triazol-3-yl)diazenyl]chromene-2,4-dione |
InChI |
InChI=1S/C12H9N5O3/c1-6-13-12(16-14-6)17-15-9-10(18)7-4-2-3-5-8(7)20-11(9)19/h2-5,9H,1H3,(H,13,14,16) |
Clave InChI |
CCOJPQFZALYOBQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NN1)N=NC2C(=O)C3=CC=CC=C3OC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(5-chloro-2-methylphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B14940062.png)
![methyl 4-methyl-2-{[4-(4-oxoquinazolin-3(4H)-yl)butanoyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B14940066.png)
![N-(2-nitrophenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B14940076.png)
![3-[(E)-1H-1,2,4-triazol-5-yldiazenyl]quinoline-2,4(1H,3H)-dione](/img/structure/B14940083.png)
![Tetramethyl 6'-[(3,5-dimethoxyphenyl)carbonyl]-9'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B14940086.png)

![2-{2-[(2-chlorobenzyl)sulfanyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}-N-(4-nitrophenyl)acetamide](/img/structure/B14940097.png)
![4-[1-(4-Methylpyrimidin-2-yl)piperidine-3-carbonyl]morpholine](/img/structure/B14940099.png)
![2-Amino-7-(4-methoxyphenyl)-1'-methyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B14940113.png)

![3-(4-fluorophenyl)-11-(2-methylphenyl)-3,4,5,11-tetrahydrodibenzo[b,e][1,4]thiazepin-1(2H)-one](/img/structure/B14940120.png)
![6-amino-4-[(4-methylphenyl)amino]-1,3,5-triazin-2(1H)-one](/img/structure/B14940122.png)
![1-{3-[2-(2-Furyl)-3H-imidazo[4,5-B]pyridin-3-YL]-1-pyrrolidinyl}-2-propyn-1-one](/img/structure/B14940127.png)
